molecular formula C19H24O3 B4996333 2-Methoxy-4-methyl-1-[2-(3-propan-2-ylphenoxy)ethoxy]benzene

2-Methoxy-4-methyl-1-[2-(3-propan-2-ylphenoxy)ethoxy]benzene

Cat. No.: B4996333
M. Wt: 300.4 g/mol
InChI Key: MOFZHRZGFFHXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-methyl-1-[2-(3-propan-2-ylphenoxy)ethoxy]benzene is an organic compound with a complex structure It is a derivative of benzene, featuring methoxy, methyl, and phenoxyethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-1-[2-(3-propan-2-ylphenoxy)ethoxy]benzene typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane. This process requires specific conditions, including the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a reducing agent like zinc amalgam in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-1-[2-(3-propan-2-ylphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methoxy-4-methyl-1-[2-(3-propan-2-ylphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-1-[2-(3-propan-2-ylphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Anisole, 2-isopropyl-5-methyl-
  • Methyl thymyl ether
  • Thymol methyl ether
  • 3-Methoxy-p-cymene
  • 4-Isopropyl-3-methoxytoluene

Uniqueness

2-Methoxy-4-methyl-1-[2-(3-propan-2-ylphenoxy)ethoxy]benzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-methoxy-4-methyl-1-[2-(3-propan-2-ylphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-14(2)16-6-5-7-17(13-16)21-10-11-22-18-9-8-15(3)12-19(18)20-4/h5-9,12-14H,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFZHRZGFFHXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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